molecular formula C11H13N3O3 B14133605 3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole-5-methanamine CAS No. 937665-90-2

3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole-5-methanamine

Cat. No.: B14133605
CAS No.: 937665-90-2
M. Wt: 235.24 g/mol
InChI Key: JBJAGRQBYQWFAI-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole-5-methanamine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the oxadiazole ring, along with a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole-5-methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole-5-methanamine can undergo various types of chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanamine group can yield nitriles, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole-5-methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole-5-methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxyphenylboronic acid
  • 3,5-Dimethoxybenzylamine
  • 4-Hydroxy-3,5-dimethoxybenzaldehyde

Uniqueness

Compared to similar compounds, 3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole-5-methanamine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry.

Properties

CAS No.

937665-90-2

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C11H13N3O3/c1-15-8-3-7(4-9(5-8)16-2)11-13-10(6-12)17-14-11/h3-5H,6,12H2,1-2H3

InChI Key

JBJAGRQBYQWFAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CN)OC

Origin of Product

United States

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